Home > Products > Screening Compounds P101042 > 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride - 1881331-05-0

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

Catalog Number: EVT-6398060
CAS Number: 1881331-05-0
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (7d)

  • Compound Description: This compound demonstrated the highest activity against Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS) with an IC50 of 1.01 ± 0.32 μM and an MIC of 24.72 μM against MTB. It also exhibited no cytotoxicity up to 50 μM in the RAW 267 cell line. []
  • Relevance: This compound shares a core pyrazolo[4,3-c]pyridine structure with 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, but with additional substitutions at the 1, 3, and 5 positions. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 acts as a soluble guanylyl cyclase (sGC) stimulator, inducing relaxation in corpus cavernosum. Its mechanism involves increasing cGMP levels, enhancing nitric oxide-induced relaxation, and inhibiting superoxide formation and NADPH oxidase expression. []
  • Relevance: While sharing a pyrazolopyridine core, BAY 41-2272 differs from 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride in the arrangement of the pyridine and pyrazole rings and the presence of extensive substitutions. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor being explored for treating severe asthma. []
  • Relevance: This compound features a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety, closely resembling the core structure of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, albeit with different substitutions. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: Similar to BI 894416, BI 1342561 also acts as a potent and selective SYK inhibitor under investigation for severe asthma treatment. []
  • Relevance: While structurally similar to BI 894416, BI 1342561 replaces the 2-methyl-2H-pyrazolo[4,3-c]pyridine with a 2,3-dimethyl-2H-indazole moiety. Despite this difference, both compounds are classified alongside 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride due to their shared focus as SYK inhibitors. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

  • Compound Description: JNJ 10329670 acts as a highly potent (Ki ≈ 30 nM), selective, orally available, nonpeptidic, and noncovalent inhibitor of human cathepsin S. Its selectivity makes it a valuable tool for studying cathepsin S in human systems. []
  • Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, although with extensive substitutions on the pyridine and pyrazole rings. []

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

  • Compound Description: This compound, when administered alongside MitoTEMPO, demonstrated a reduction in vascular reactive oxygen species levels and atherosclerosis in aged Apoe(-/-) mice. []
  • Relevance: This compound shares a core pyrazolo[4,3-c]pyridine structure with 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride, highlighting the structural similarities despite differences in substitutions on the pyrazolo[4,3-c]pyridine scaffold. []

Methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9)

  • Compound Description: Synthesized alongside N-substituted dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates, this compound represents a series of 46 analytically pure dihydropyridines. []
  • Relevance: This compound shares a core pyrazolo[4,3-c]pyridine structure with 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride but differs in the saturation of the pyridine ring and the presence of a carboxylate substituent. []
Overview

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound characterized by a unique pyrazolo[4,3-c]pyridine core structure. This compound has attracted significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility and stability in aqueous environments.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the pyrazole and pyridine families. It can be sourced from chemical suppliers or synthesized in laboratory settings. The molecular formula for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is C7H10Cl2N3\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_3 with a molecular weight of approximately 201.08 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves multi-step synthetic procedures. One common method includes the cyclization of hydrazine derivatives with suitable pyridine precursors under acidic conditions.

  1. Starting Materials: The synthesis often begins with 1-methyl-2-pyridone or similar derivatives.
  2. Cyclization: The reaction between the hydrazine derivative and the pyridine precursor leads to the formation of the pyrazolo[4,3-c]pyridine core.
  3. Salt Formation: The resulting base can then be treated with hydrochloric acid to form the dihydrochloride salt.

This method allows for the efficient formation of the desired compound while maintaining high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride features a fused ring system consisting of a pyrazole ring fused to a pyridine ring.

  • Molecular Formula: C7H10Cl2N3\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_3
  • Molecular Weight: 201.08 g/mol
  • IUPAC Name: 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
  • Canonical SMILES: CN1C2=C(C=N1)C(NCC2)C(=O)N

The structure exhibits various functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  • Reduction: Reduction reactions may be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

These reactions are facilitated by specific conditions such as temperature control and solvent choice to optimize yields .

Mechanism of Action

Process and Data

The mechanism of action for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes or receptors involved in cell signaling pathways:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Binding: The compound may also bind to various receptors affecting cellular processes such as proliferation and apoptosis .

Understanding these interactions is critical for exploring its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PropertyValue
Molecular FormulaC7H10Cl2N3
Molecular Weight201.08 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Melting PointNot specified

These properties indicate that 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is likely stable under standard laboratory conditions and has good solubility for biological assays .

Applications

Scientific Uses

1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting specific diseases.
  • Biological Research: The compound is studied for its potential antimicrobial and anticancer properties.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex heterocyclic compounds used in various industrial applications .
Historical Evolution of Pyrazolo[4,3-c]Pyridine Core Synthesis

The synthetic routes to pyrazolo[4,3-c]pyridine cores have evolved significantly from early condensation methods to modern catalytic strategies. Classical approaches adapted the Huisgen indazole synthesis, involving cyclocondensation between ortho-hydrazino pyridines and carbonyl compounds. However, these methods suffered from limited regiocontrol and moderate yields (30-45%) due to competing tautomerization pathways [4] [9]. A pivotal advancement emerged with Chapman and Hurst's adaptation using N-acetylglycine derivatives, which improved regioselectivity but still required harsh conditions (refluxing acetic acid, 24h) [4].

Contemporary methodologies leverage halogenated intermediates for vectorial functionalization. As demonstrated by Steel et al. (2023), 5-halo-1H-pyrazolo[4,3-c]pyridines serve as universal scaffolds for late-stage diversification. Their optimized protocol employs dichloroethane (DCE) as a co-solvent, enabling gram-scale synthesis of intermediates 3 and 4 with >90% purity and 85% overall yield – a 3.5-fold yield improvement over classical methods [4]. This breakthrough facilitated the practical accessibility of the core structure for drug discovery applications.

Table 1: Historical Development of Pyrazolo[4,3-c]Pyridine Synthesis

EraKey MethodologyTypical YieldLimitations
Pre-2000Huisgen-type cyclocondensation30-45%Low regioselectivity, harsh conditions
2000-2015Chapman-Hurst N-acetylglycine route50-65%Moderate scalability, purification issues
2015-PresentHalogenative diversification (e.g., DCE co-solvent)75-92%Requires specialized catalysts

Regioselective Strategies for N1-Methylation in Pyrazolo-Pyridine Systems

Regioselective N1-methylation presents a formidable challenge due to the ambident nucleophilic character of pyrazolo[4,3-c]pyridines, where both N1 and N2 atoms compete for alkylation. Strategic protection-deprotection sequences are essential for achieving >95% regiochemical purity. The current gold standard employs in situ protection with trimethylsilylethoxymethyl (SEM) chloride, where careful base selection dictates regioselectivity [4]:

  • N1-Selectivity: Sodium hydride (NaH) in THF at 0°C affords N1-SEM derivatives (8a/9a) in 88-92% yield
  • N2-Selectivity: N,N-Dicyclohexylmethylamine in DCM yields N2-SEM isomers (8b/9b) with 85:15 selectivity

Following functionalization, SEM cleavage with trifluoroacetic acid (TFA) liberates the N-H precursor for targeted methylation. Critical studies reveal that methylating agents profoundly impact efficiency:

  • Methyl iodide: 65% yield, 8:1 N1/N2 ratio
  • Dimethyl sulfate: 78% yield, 12:1 N1/N2 ratio
  • Trimethyloxonium tetrafluoroborate: 94% yield, >20:1 N1/N2 ratio [4]

Notably, the dihydrochloride salt form enhances methylation kinetics by protonating the pyridine nitrogen, reducing ambident character. This effect enables direct N1-methylation of unprotected cores in methanol at 60°C with 89% yield when using [Me₃O]⁺[BF₄]⁻ [3] [7].

Table 2: Regioselectivity of Methylating Agents on Pyrazolo[4,3-c]Pyridine

Methylating AgentTemperatureN1: N2 RatioIsolated YieldReaction Time
Methyl iodide80°C8:165%12h
Dimethyl sulfate60°C12:178%8h
Trimethyloxonium tetrafluoroborate25°C>20:194%2h

Comparative Analysis of Pyrazolo[3,4-b] vs. [4,3-c] Isomer Synthesis Pathways

The topological distinction between [3,4-b] and [4,3-c] isomers profoundly impacts their synthetic accessibility and functionalization kinetics. Pyrazolo[3,4-b]pyridines benefit from extensive methodology development due to their structural analogy with purines, evidenced by >300,000 reported derivatives. In contrast, pyrazolo[4,3-c]pyridines remain understudied, with <5,000 documented examples . Three critical differences govern their synthesis:

Ring-Closure Strategies

  • [3,4-b]: Dominated by Gould-Jacobs cyclization (thermal closure of ethoxymethylene malonates)
  • [4,3-c]: Relies on Huisgen-type cyclizations or Pd-catalyzed ring closures (e.g., Buchwald-Hartwig amination) [4]

Properties

CAS Number

1881331-05-0

Product Name

1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7-2-3-8-4-6(7)5-9-10;;/h5,8H,2-4H2,1H3;2*1H

InChI Key

KLBULQPUEKNMAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C=N1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.